2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride
Description
2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound featuring a benzimidazole core fused with a pyrrolidine moiety. Its molecular formula is C₁₁H₁₄ClN₃ (calculated based on the hydrochloride salt), with a molar mass of 210.104 g/mol for the dihydrochloride form (C₇H₁₃Cl₂N₃) . This molecule is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazole derivatives, including antimicrobial, anticancer, and enzyme-inhibitory activities.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-pyrrolidin-2-yl-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZFMAAMXSZTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC3=CC=CC=C3N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with pyrrolidine derivatives. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoimidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Drug Discovery and Development
2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride has been investigated for its potential as a pharmacological agent due to its ability to interact with specific biomolecular targets. Notably, it has shown promise in the following areas:
- Orexin Receptor Antagonism : The compound has been identified as a dual antagonist of orexin receptors (OX1 and OX2), making it a candidate for treating disorders related to orexinergic dysfunctions such as sleep disorders, anxiety disorders, addiction disorders, cognitive dysfunctions, mood disorders, and appetite disorders .
- Biological Activity Modulation : Studies suggest that this compound may modulate receptor or enzyme functions, leading to various biological effects that warrant further exploration in drug discovery.
Interaction Studies
Research into the binding affinity of this compound to various receptors is critical for elucidating its mechanism of action. Such studies help in understanding how this compound can affect cellular pathways and contribute to therapeutic effects.
Enzyme Inhibition Studies
The compound's interactions with enzymes have been a focus of research, particularly in the context of developing enzyme inhibitors. These studies are essential for identifying potential therapeutic agents that can selectively inhibit pathological enzymes involved in various diseases.
Molecular Target Identification
Ongoing research aims to identify specific molecular targets of this compound. Understanding these interactions can lead to insights into its biological activity and therapeutic potential.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Synthesis of Prodrugs | Demonstrated effective synthesis pathways for producing derivatives of benzimidazole compounds with enhanced biological activity. |
| Study 2 | Orexin Receptor Antagonism | Showed significant potential in treating sleep-related disorders through dual antagonism of orexin receptors. |
| Study 3 | Enzyme Interaction | Investigated the binding affinity of the compound to various enzymes, revealing potential pathways for drug development. |
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Key Observations :
- The tert-butyl piperidine derivative (similarity score 0.84) shares the benzimidazole core but incorporates a rigid piperidine-carbamate group, enhancing lipophilicity .
- The ethoxyethyl-piperidine analog (similarity 0.78) demonstrates how alkyl chain modifications influence solubility and bioavailability .
- Compounds with tetrazole or thioether substituents (e.g., ) exhibit divergent electronic properties due to electron-withdrawing or donating groups.
Comparison with Related Derivatives
- Thiourea/Urea Derivatives : Synthesized by reacting 2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride with isothiocyanates/isocyanates in the presence of triethylamine, yielding 70–85% efficiency .
- Oxadiazole Derivatives: Formed via cyclization of benzimidazole carbohydrazides with carbon disulfide under basic conditions (e.g., 8-hour reflux in NaOH/ethanol) .
- Sulfonylpiperazine Derivatives : Produced by chlorosulfonation of benzimidazoles followed by piperazine substitution (e.g., 1-hour reaction in chlorosulfonic acid) .
Efficiency Notes:
- The thiourea/urea route offers higher yields compared to sulfonation methods , likely due to milder reaction conditions.
- Oxadiazole cyclization requires prolonged heating, reducing atom economy relative to one-step condensations.
Pharmacological and Physicochemical Properties
Physicochemical Data
Biological Activity
2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antitubercular, and potential neuropharmacological effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : (S)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride
- Molecular Formula : C11H13N3·HCl
- Molecular Weight : 227.7 g/mol
This structure features a benzimidazole core, which is known for its significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit notable activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related pyrrolidine derivatives have been reported to range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole | S. aureus | 0.0039 - 0.025 |
| Other Pyrrolidine Derivatives | E. coli | 0.0048 |
Antitubercular Activity
The compound has also shown promise in antitubercular activity. A study evaluated several benzimidazole derivatives for their effectiveness against Mycobacterium tuberculosis. The results indicated that modifications to the benzimidazole structure could enhance tuberculostatic activity significantly:
- MIC values for the most active compounds ranged from 1.5 to 3.1 µg/mL, outperforming traditional antituberculosis drugs like pyrazinamide .
| Compound Type | MIC (µg/mL) | Activity Level |
|---|---|---|
| Benzimidazole Derivatives | 1.5 - 3.1 | High |
| Pyrazinamide | 6.2 - 25 | Moderate |
Neuropharmacological Potential
Emerging research suggests that benzimidazole derivatives may act as antagonists of orexin receptors, which are implicated in various neurological disorders including sleep-wake regulation and sundown syndrome . The specific activity of this compound in this context remains to be fully elucidated but indicates potential therapeutic applications.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including our compound of interest, against a panel of Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans.
- Findings : The compound exhibited significant inhibitory effects with MIC values comparable to established antibiotics.
Study on Tuberculostatic Activity
In another study focusing on tuberculostatic activity:
- Methodology : Compounds were tested against both standard and resistant strains of M. tuberculosis.
- Results : The benzimidazole derivatives demonstrated superior efficacy compared to first-line treatments, suggesting a promising avenue for drug development against resistant tuberculosis strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves cyclocondensation of o-phenylenediamine derivatives with pyrrolidine-containing carbonyl intermediates. Alkylation reactions (e.g., using 2,6-bis(bromomethyl)pyridine) or multicomponent reactions under mild conditions (e.g., LaCl₃ catalysis) are employed . Optimization of pH, temperature (e.g., 80–100°C), and stoichiometric ratios of reagents (e.g., triethylamine as a base) is critical for achieving yields >80% .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodology : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR for proton and carbon environments (e.g., δ 7.30–7.75 ppm for aromatic protons in DMSO-d₆) , IR for functional groups (e.g., C=N stretch at ~1,648 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 273.4) .
- X-ray crystallography : SHELX software for refinement of crystal structures (e.g., space group P2₁/c) .
Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?
- Methodology : Solubility tests in polar aprotic solvents (e.g., DMSO at 5 mg/mL) and aqueous buffers (pH 2–7) are recommended. Stability studies show degradation <5% after 6 months when stored at –20°C in amber vials .
Advanced Research Questions
Q. What is the role of 2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole derivatives in modulating G protein-coupled receptors (GPCRs) for CNS disorders?
- Methodology : Evaluate allosteric modulation using radioligand binding assays (e.g., ³H-agonist displacement) and functional cAMP assays. Substituted benzimidazoles show nanomolar affinity for GPCRs linked to neuropsychiatric disorders . Computational docking (e.g., AutoDock Vina) predicts interactions with transmembrane helices .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular dynamics : Simulate ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns) .
- Retrosynthesis tools : AI-driven platforms (e.g., Template_relevance Reaxys) propose feasible synthetic routes for novel analogs .
Q. How do structural modifications (e.g., sulfonyl or halogen substituents) affect antimicrobial activity?
- Methodology : Synthesize derivatives via nucleophilic substitution (e.g., 4-chlorobenzyl chloride) and test against Gram-negative/-positive pathogens. 2-(Piperidin-4-ylsulfonyl) analogs show MIC values of 4–8 µg/mL against S. aureus and S. typhi . Structure-activity relationships (SAR) reveal enhanced lipophilicity improves membrane penetration .
Q. What strategies optimize catalytic synthesis for green chemistry applications?
- Methodology : Compare transition-metal catalysts (e.g., LaCl₃) vs. organocatalysts. LaCl₃-mediated one-pot synthesis achieves 92% yield with reduced waste (E-factor <10) under solvent-free conditions . Reaction monitoring via TLC or in-situ IR ensures minimal byproduct formation.
Q. How does polymorphism impact crystallographic data interpretation and pharmacological properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
